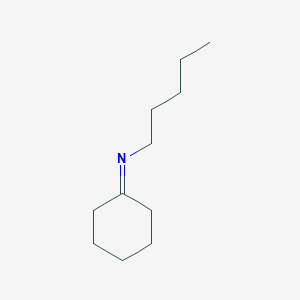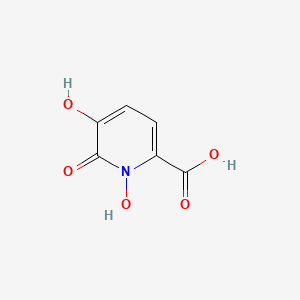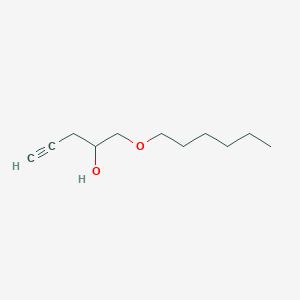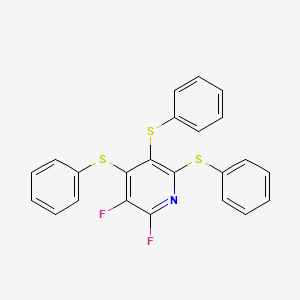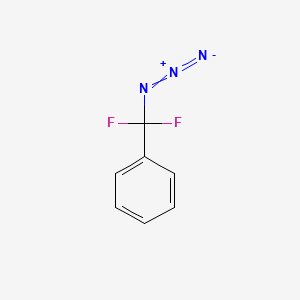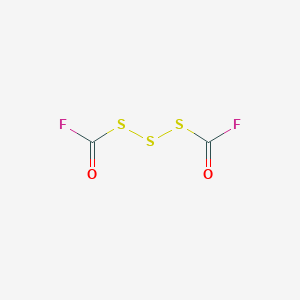
Trisulfane-1,3-dicarbonyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisulfane-1,3-dicarbonyl difluoride is an inorganic molecular substance with the structure SF₃SSF, consisting of sulfur in a low oxidation state with fluorine. The compound consists of a chain of three sulfur atoms, with three fluorine atoms bonded to the sulfur on one end and the fourth fluorine bonded to the sulfur on the other end .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisulfane-1,3-dicarbonyl difluoride is produced by the condensation of sulfur difluoride and an isomer of SSF₂. The reaction S₃F₄ ⇌ SSF₂ + SF₂ uses 6 kJ/mol . The preparation involves the use of sulfur difluoride and specific isomers under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specialized equipment to handle the reactive and potentially hazardous reagents involved in the process.
Chemical Reactions Analysis
Types of Reactions
Trisulfane-1,3-dicarbonyl difluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include elemental fluorine, sulfur difluoride, and other fluorinating agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various sulfur-fluorine compounds, such as SSF₂ and SF₄ .
Scientific Research Applications
Trisulfane-1,3-dicarbonyl difluoride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which trisulfane-1,3-dicarbonyl difluoride exerts its effects involves the interaction of its sulfur and fluorine atoms with molecular targets. The compound can form stable complexes with various metals and other elements, influencing their reactivity and stability. The pathways involved include the formation of enolate anions and subsequent reactions with electrophilic reagents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trisulfane-1,3-dicarbonyl difluoride include:
1,3-Difluoro-trisulfane-1,1-difluoride: Another sulfur-fluorine compound with a similar structure.
2-Fluoro-1,3-dicarbonyl derivatives: These compounds share the 1,3-dicarbonyl structure with fluorine substitution.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and fluorine atoms, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in scientific research and industrial applications.
Properties
CAS No. |
129414-30-8 |
|---|---|
Molecular Formula |
C2F2O2S3 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
S-(carbonofluoridoyldisulfanyl) fluoromethanethioate |
InChI |
InChI=1S/C2F2O2S3/c3-1(5)7-9-8-2(4)6 |
InChI Key |
ZKVZNGXYBASQKY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(F)SSSC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


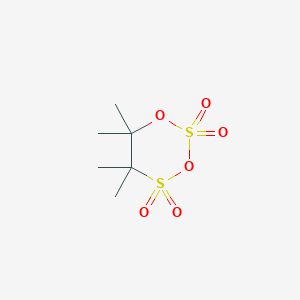
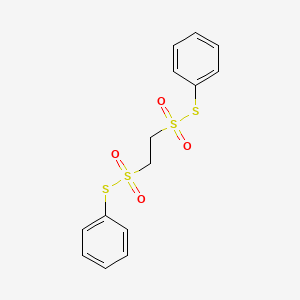
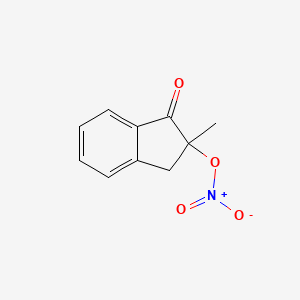
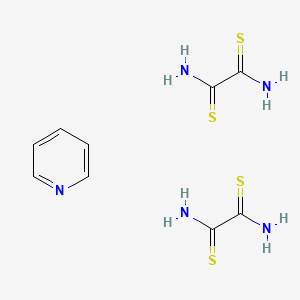
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
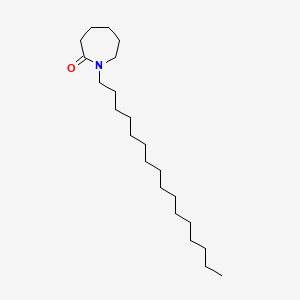

![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
